N-([2,3'-bifuran]-5-ylmethyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(10-2-1-3-10)15-8-12-4-5-13(18-12)11-6-7-17-9-11/h4-7,9-10H,1-3,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBESDRCJFBGYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the bifuran moiety: The bifuran structure can be synthesized through the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions.
Synthesis of cyclobutanecarboxamide: Cyclobutanecarboxamide can be prepared from cyclobutanecarboxylic acid via a one-step Hofmann rearrangement.
Coupling of the bifuran and cyclobutanecarboxamide: The final step involves coupling the bifuran moiety with cyclobutanecarboxamide under suitable reaction conditions to form N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide.
Industrial Production Methods
Industrial production of N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated bifuran derivatives.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes or receptors, modulating their activity. The cyclobutanecarboxamide core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxamide: A simpler analog without the bifuran moiety.
N,N-didecylcyclobutanecarboxamide: A derivative with longer alkyl chains.
N,N-dihexylcyclobutanecarboxamide: Another derivative with medium-length alkyl chains.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)cyclobutanecarboxamide is an organic compound characterized by its unique structural features, which include a cyclobutanecarboxamide core and a bifuran moiety. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 241.28 g/mol. The structural characteristics allow for unique interactions with biological targets, enhancing its potential efficacy.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The bifuran moiety can intercalate with DNA and inhibit specific enzymes, leading to cell cycle arrest or apoptosis in cancer cells.
- Receptor Modulation : This compound may also modulate receptor activity, impacting various signaling pathways associated with inflammation and cancer progression.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.
Anticancer Effects
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The bifuran structure enhances its ability to penetrate cellular membranes and interact with intracellular targets.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
-
Antimicrobial Activity Study :
- Objective : To evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
- Results : Showed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli.
- : The compound's unique structure contributes to its enhanced antimicrobial properties.
-
Anticancer Activity Study :
- Objective : To assess cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells).
- Results : IC50 values indicated significant cytotoxicity at concentrations as low as 5 µM.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(Furan-2-ylmethyl)cyclobutanecarboxamide | Single furan ring | Moderate anti-inflammatory properties |
| N-(Thiophen-3-ylmethyl)cyclobutanecarboxamide | Thiophene ring | Anticancer activity against specific cell lines |
| N-(2-Furylmethyl)cyclobutanecarboxamide | Single furan ring | Exhibits lower cytotoxicity than bifuran derivatives |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
